Cas no 878273-33-7 ((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is a synthetic organic compound featuring a unique (S)-stereocenter and a 4-chlorophenyl group. This compound exhibits distinct chemical properties that make it valuable for various applications, particularly in pharmaceutical research. Its key advantages include a high degree of specificity and potential for structural modifications, making it a versatile intermediate in organic synthesis.
(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid structure
878273-33-7 structure
Product name:(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
CAS No:878273-33-7
MF:C13H14NO4Cl
Molecular Weight:283.708
MDL:MFCD34626525
CID:4279685
PubChem ID:165907658

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • L-Phenylalanine, 4-chloro-N-[(2-propenyloxy)carbonyl]-
    • (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
    • (2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • 878273-33-7
    • EN300-28286752
    • MDL: MFCD34626525
    • インチ: InChI=1S/C13H14ClNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1
    • InChIKey: WPVFVMBLTZZJDB-NSHDSACASA-N

計算された属性

  • 精确分子量: 283.0611356Da
  • 同位素质量: 283.0611356Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 327
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 2.8

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286752-5.0g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
5g
$1945.0 2023-05-25
Enamine
EN300-28286752-0.5g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
0.5g
$520.0 2023-09-08
Enamine
EN300-28286752-1g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
1g
$541.0 2023-09-08
Enamine
EN300-28286752-0.25g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
0.25g
$498.0 2023-09-08
Enamine
EN300-28286752-10.0g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
10g
$2884.0 2023-05-25
Enamine
EN300-28286752-0.1g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
0.1g
$476.0 2023-09-08
Enamine
EN300-28286752-1.0g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
1g
$671.0 2023-05-25
Enamine
EN300-28286752-2.5g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
2.5g
$1063.0 2023-09-08
Enamine
EN300-28286752-0.05g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
0.05g
$455.0 2023-09-08
Enamine
EN300-28286752-10g
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
878273-33-7
10g
$2331.0 2023-09-08

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7)

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of propanoic acid with a unique structure that includes a 4-chlorophenyl group and an allyl carbonate moiety. The chiral nature of this compound, specifically the (2S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.

The chemical structure of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is characterized by a carboxylic acid functional group, an amide linkage, and an allyl ether. These structural features contribute to its solubility properties and reactivity, making it an interesting candidate for various chemical and biological studies. The presence of the 4-chlorophenyl group adds to its hydrophobicity, which can influence its interaction with biological membranes and proteins.

Recent research has focused on the potential therapeutic applications of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid. Studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, preliminary data suggest that it may have antiviral activity against certain viral strains, making it a promising lead for the development of new antiviral drugs.

In the context of drug discovery, the chiral nature of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is particularly important. Chirality can significantly affect the pharmacokinetics and pharmacodynamics of a drug, leading to differences in efficacy and safety profiles between enantiomers. Therefore, understanding the specific properties of the (2S) enantiomer is crucial for optimizing its therapeutic potential.

The synthesis of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has been reported using various methodologies. One common approach involves the coupling of a protected amino acid with an allyl chloroformate derivative, followed by deprotection and purification steps. The use of chiral auxiliaries or catalysts can help achieve high enantiomeric purity, which is essential for pharmaceutical applications.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid in human subjects. Early results from phase I trials have shown promising safety profiles, with no significant adverse effects reported at therapeutic doses. Further studies are needed to fully understand its pharmacological properties and potential side effects.

In addition to its therapeutic applications, (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has also been studied for its use as a chemical probe in biological research. Its unique structure allows it to interact with specific protein targets, making it a valuable tool for investigating cellular processes and signaling pathways. This application has led to new insights into the mechanisms underlying various diseases and has opened up new avenues for drug discovery.

The environmental impact of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is another area of ongoing research. While initial studies suggest that it has low toxicity to aquatic organisms, more comprehensive assessments are needed to ensure its safe use in pharmaceutical products and other applications.

In conclusion, (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and chiral configuration make it an intriguing candidate for further investigation into its therapeutic applications and biological activities. As research continues to advance, this compound may play a pivotal role in the development of new treatments for various diseases.

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